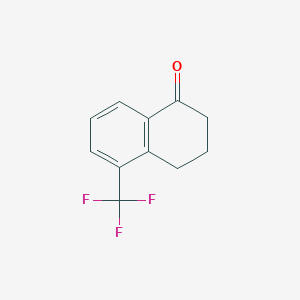

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1,4-5H,2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPGWVKTCNNPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C(F)(F)F)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722917 | |

| Record name | 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885268-02-0 | |

| Record name | 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthalenone structure. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale photoredox catalysis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.

Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituted Hydroxy Derivatives

Several hydroxy-substituted DHN derivatives exhibit nematocidal activity. For example:

- 4,8-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one (52) and 4,6,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one (54) show LD₅₀ values of 209.0 µg/mL and 220.3 µg/mL, respectively, against Bursaphelenchus xylophilus after 36 hours. Activity increases with hydroxylation at positions 4 and 8, but diminishes with substitution at position 5 or 6 .

- Cis-4-hydroxyscytalone (55) , bearing a 3-hydroxy group, demonstrates superior nematocidal activity (LD₅₀ = 206.1 µg/mL) compared to its analogues, highlighting the critical role of hydroxyl positioning .

Key Insight : Hydroxy groups enhance solubility and hydrogen-bonding interactions but may reduce activity if placed at sterically hindered positions.

Halogenated and Trifluoromethyl Derivatives

- 7-Fluoro-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one : The trifluoromethyl group at position 5 and fluorine at position 7 synergistically improve anti-inflammatory properties by inhibiting NF-κB signaling, a pathway central to neuroinflammation .

- E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN : Synthesized via Claisen-Schmidt condensation, this derivative’s crystal structure reveals planar geometry, facilitating interactions with biological targets like microglia .

Key Insight : Trifluoromethyl and halogen substituents enhance lipophilicity and binding affinity, making these derivatives potent candidates for CNS-targeted therapies.

Anti-Neuroinflammatory Analogues

- Compound 6m (DHN derivative) : Exhibits the highest anti-neuroinflammatory activity in its series (IC₅₀ < 10 µM) with low cytotoxicity. Substituents like benzyloxy groups optimize NF-κB inhibition by modulating electron density in the aromatic ring .

- 2-(Benzylidene)-DHN Derivatives: Incorporation of α,β-unsaturated ketones (e.g., via Claisen-Schmidt reactions) introduces dual pharmacophores, reducing toxicity to normal cells while maintaining efficacy .

Key Insight : Extended conjugation and electron-withdrawing groups improve interaction with inflammatory mediators like NF-κB.

GABAA Receptor Modulators

- 3,3-Dimethyl-8-methylthio-5-(pyridin-2-yl)-DHN (22) : Acts as an inverse agonist at α5-containing GABAA receptors, showing >50-fold selectivity over α1/α2/α3 subtypes. The pyridinyl group enhances binding specificity .

- 8-Ethylthio-3-methyl-5-(1-oxidopyridin-2-yl)-DHN (19) : Functions as an α5 agonist, demonstrating the impact of sulfur-containing substituents on efficacy .

Key Insight : Bulky substituents at positions 3 and 8 fine-tune receptor subtype selectivity, critical for treating anxiety and cognitive disorders.

Data Tables

Table 2: Physicochemical Properties

| Compound | LogP | Molecular Weight | Water Solubility (mg/mL) |

|---|---|---|---|

| 5-(Trifluoromethyl)-DHN | 3.2 | 230.2 | 0.15 |

| 5-Fluoro-8-methyl-DHN | 2.8 | 182.2 | 0.22 |

| 4,8-Dihydroxy-DHN (52) | 1.5 | 192.2 | 4.8 |

Biological Activity

5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, known by its CAS number 885268-02-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological effects, including antimicrobial properties, anticancer activity, and other pharmacological effects.

- Molecular Formula : C11H9F3O

- Molecular Weight : 214.19 g/mol

- CAS Number : 885268-02-0

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various trifluoromethyl-substituted compounds, including this compound. The compound has shown promising results against multidrug-resistant strains of Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

In a study evaluating a series of fluoro and trifluoromethyl-substituted derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL against S. aureus. Notably, some derivatives demonstrated selectivity indices greater than 10, indicating their potential for further development as antimicrobial agents .

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Derivative 22 | 0.25 | >10 |

| Salicylanilide | 64 | <10 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that related compounds can inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase.

The mechanism involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for cell division. Docking studies have shown favorable interactions with key residues in the tubulin structure .

Case Study: In Vitro Anticancer Studies

A recent investigation demonstrated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range (0.08–12.07 mM) against various cancer cell lines. The most potent derivatives were noted to significantly downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | ~1.48 | Tubulin inhibition |

| MCF-7 | ~3.67 | Cell cycle arrest |

| HCT-116 | ~2.28 | Apoptosis induction |

Other Biological Activities

Beyond antimicrobial and anticancer properties, preliminary data suggest that trifluoromethylated compounds may exhibit anti-inflammatory effects. These compounds have been shown to inhibit the release of pro-inflammatory cytokines in various cellular models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.